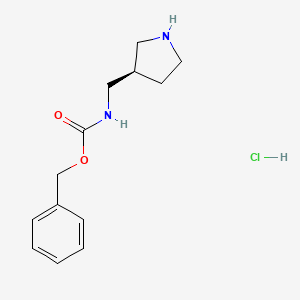

(R)-Benzyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride

Overview

Description

“®-Benzyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride” is a chemical compound with the CAS number 872715-15-6 . It is also known as benzyl N-[[(3R)-pyrrolidin-3-yl]methyl]carbamate, hydrochloride .

Molecular Structure Analysis

The molecular formula of “®-Benzyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride” is C13H19ClN2O2 . The molecular weight is 270.75500 .Physical And Chemical Properties Analysis

The physical and chemical properties of “®-Benzyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride” include a Polar Surface Area (PSA) of 53.85000 and a LogP value of 2.85750 . The PSA is a measure of the molecule’s polarity, and the LogP value is a measure of its lipophilicity.Scientific Research Applications

Enzyme Inhibition and Molecular Docking Studies

(R)-Benzyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride has been a subject of interest in enzyme inhibition studies. A notable research found that a series of benzyl pyrrolidine carbamates demonstrated a moderate inhibitory effect on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These compounds exhibited selective inhibition against these enzymes, with some showing comparable activity to known inhibitors. The study also involved extensive in silico characterization to understand the structural features crucial for inhibition efficiency. This was complemented by molecular docking studies, providing insights into the interaction of these compounds with the enzyme's active sites (Pizova et al., 2017).

Pharmacological Properties and Stereoselectivity

The pharmacological properties of enantiomers of a related compound, 1-benzyl-3-pyrrolidinyl methyl 2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate, were also studied. The research highlighted the stereoselective nature of these compounds, demonstrating that the potency and duration of their effects varied based on their enantiomeric configuration. This study provides a foundation for understanding how structural variations in compounds like (R)-Benzyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride can influence their biological activity (Tamazawa et al., 1986).

Agricultural Applications

In the agricultural sector, carbamates such as Carbendazim have been encapsulated in nanoparticles to enhance the delivery and efficacy of fungicides. This innovative approach aims to improve the stability and reduce the environmental toxicity of these compounds, which could be relevant for derivatives like (R)-Benzyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride in similar applications (Campos et al., 2015).

Muscarinic Receptor Studies

Optically pure derivatives of (R)-Benzyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride have been synthesized and tested for their muscarinic properties. This study, focusing on compounds derived from d- and l-proline, revealed insights into the affinity of these compounds for muscarinic receptors and highlighted the importance of structural configuration for their activity (Trybulski et al., 1990).

Antineoplastic Activity

Compounds structurally related to (R)-Benzyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride have been synthesized and evaluated for their antineoplastic activity. These studies provide a basis for the potential therapeutic applications of such compounds in treating various cancers (Lalezari & Schwartz, 1988).

Luminescence and Electrochemiluminescence Studies

Research has also been conducted on the luminescence and electrochemiluminescence properties of rhenium carbonyl complexes incorporating pyrazolyl-pyridyl-based ligands. These studies are crucial for understanding the photophysical properties of these compounds and their potential applications in sensory technologies (Wei et al., 2011).

Mechanism of Action

Target of Action

Compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .

Mode of Action

The pyrrolidine ring in the compound contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .

Biochemical Pathways

The pyrrolidine ring and its derivatives are known to influence various biological activities .

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is bbb permeant .

Result of Action

Compounds with a pyrrolidine ring are known to have various biological profiles .

Action Environment

It is known that the compound should be stored in an inert atmosphere at 2-8°c .

properties

IUPAC Name |

benzyl N-[[(3R)-pyrrolidin-3-yl]methyl]carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2.ClH/c16-13(15-9-12-6-7-14-8-12)17-10-11-4-2-1-3-5-11;/h1-5,12,14H,6-10H2,(H,15,16);1H/t12-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPQQMGVNWUCDRT-UTONKHPSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1CNC(=O)OCC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@@H]1CNC(=O)OCC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50662652 | |

| Record name | Benzyl {[(3R)-pyrrolidin-3-yl]methyl}carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-Benzyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride | |

CAS RN |

872715-15-6 | |

| Record name | Benzyl {[(3R)-pyrrolidin-3-yl]methyl}carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(Methylsulfonyl)-2-nitrophenyl]methanol](/img/structure/B1451343.png)

![4-[2-(Dimethylamino)ethylaminosulfonyl]-7-chloro-2,1,3-benzoxadiazole](/img/structure/B1451344.png)

![2-[2-(Phenylsulfonylmethyl)phenyl]-1,3-dioxolane](/img/structure/B1451345.png)

![3-[(2-Cyclohexylethoxy)methyl]piperidine hydrochloride](/img/structure/B1451348.png)